molecular formula C25H27NO B3040532 (R)-(-)-2-Piperidino-1,1,2-triphenylethanol CAS No. 213995-12-1

(R)-(-)-2-Piperidino-1,1,2-triphenylethanol

Cat. No. B3040532
CAS RN: 213995-12-1
M. Wt: 357.5 g/mol
InChI Key: BCFJVZGZDXPFBN-XMMPIXPASA-N
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Description

(-)-(-)-2-Piperidino-1,1,2-triphenylethanol (also known as (-)-PTT) is a chiral secondary alcohol that is used in a variety of scientific research applications. It is a widely used compound in laboratory experiments due to its unique properties, such as its ability to form hydrogen bonds, its low melting point, and its relatively low toxicity. (-)-PTT is synthesized from (-)-1,1,2-triphenylethane, which is a chiral alkene. (-)-PTT is used in a variety of synthetic organic chemistry applications and is also employed in biochemical and physiological research.

Scientific Research Applications

Catalytic Activity in Organic Synthesis

(R)-(-)-2-Piperidino-1,1,2-triphenylethanol has been effectively used in organic synthesis, particularly as a catalyst. One notable application is in the enantioselective addition of diethylzinc to benzaldehyde, demonstrating high levels of enantioselectivity and catalytic activity. This process has been studied extensively, including through quantum mechanics/molecular mechanics (QM/MM) studies that have successfully reproduced the observed enantioselectivity. The substance's ability to catalyze reactions while maintaining high enantioselectivity makes it a valuable tool in organic synthesis (Vázquez et al., 2000), (Fontes et al., 2004).

Development of Tail-Tied Ligands

Another important application is the development of tail-tied ligands, where analogues of (R)-2-piperidino-1,1,2-triphenylethanol are synthesized and anchored to polymeric supports. This approach allows for the optimal transition state geometry in the catalytic process, preserving the high catalytic activity and enantioselectivity of the ligand in a heterogenized form. Such developments are significant in the field of catalysis and synthetic chemistry, enabling more efficient and selective synthesis processes (Pericàs et al., 2003).

Role in Asymmetric Synthesis

In asymmetric synthesis, (R)-(-)-2-Piperidino-1,1,2-triphenylethanol serves as a highly effective catalyst. Its use in the ligand-catalyzed arylation of aldehydes, for instance, allows for the production of chiral diarylcarbinols with high levels of enantiocontrol, demonstrating the compound's versatility and efficiency in producing enantiomerically enriched products. This aspect is crucial in the pharmaceutical industry and for the synthesis of biologically active compounds (García-Delgado et al., 2004), (García-Delgado et al., 2004).

Synthesis of Novel Ligands

(R)-(-)-2-Piperidino-1,1,2-triphenylethanol is also involved in the synthesis of novel ligands. These ligands, derived from the compound, have been tested in various reactions, like the addition of dimethylzinc to aldehydes, to assess their catalytic activity and selectivity. The creation of such ligands is significant for expanding the range of available catalysts in synthetic organic chemistry, providing more options for selective and efficient synthesis (Fontes et al., 2002).

properties

IUPAC Name

(2R)-1,1,2-triphenyl-2-piperidin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c27-25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24(21-13-5-1-6-14-21)26-19-11-4-12-20-26/h1-3,5-10,13-18,24,27H,4,11-12,19-20H2/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFJVZGZDXPFBN-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H](C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2-Piperidino-1,1,2-triphenylethanol

CAS RN

213995-12-1
Record name 213995-12-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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